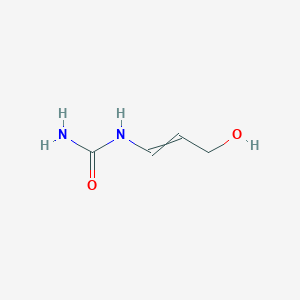
N-(3-Hydroxyprop-1-en-1-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxyprop-1-en-1-yl)urea is a chemical compound that belongs to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Hydroxyprop-1-en-1-yl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and aqueous environments, promoting high yields and chemical purity.
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in large-scale manufacturing . The scalability of the synthesis method ensures that the compound can be produced in large quantities to meet commercial demands.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxyprop-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxyprop-1-en-1-yl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for developing new drugs and treatments.
Industry: This compound is employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Wirkmechanismus
The mechanism by which N-(3-Hydroxyprop-1-en-1-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(3-Hydroxyprop-1-en-1-yl)urea include other urea derivatives such as N,N’-disubstituted ureas and N,N,N’-trisubstituted ureas . These compounds share structural similarities but differ in their functional groups and properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138846-85-2 |
|---|---|
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
3-hydroxyprop-1-enylurea |
InChI |
InChI=1S/C4H8N2O2/c5-4(8)6-2-1-3-7/h1-2,7H,3H2,(H3,5,6,8) |
InChI-Schlüssel |
PBIUPWGQXGQLCY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CNC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



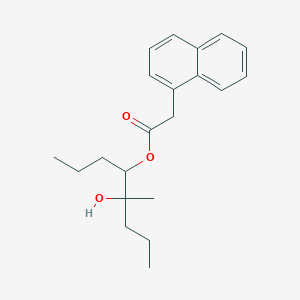

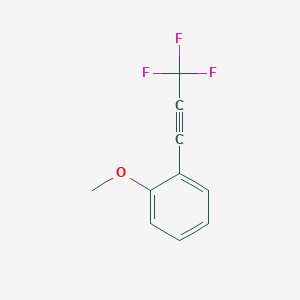
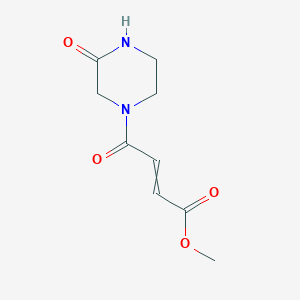
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)


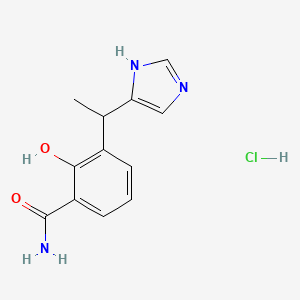
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)

![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
